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UPLC-MSIMS Application Note: Analysis of Pesticide Residues

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Diclosulam

CAS No.: 145701-21-9

Cat. No.: S617487

This document outlines a detailed protocol for the quantitative determination of pesticide residues in
complex matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass
Spectrometry (UPLC-MS/MS). The method is based on established procedures for multi-residue analysis [1]

[2] and is adapted here as a template for analytes like diclosulam.

Analytical Workflow Overview

The diagram below illustrates the complete experimental procedure from sample collection to data analysis.
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Detailed Materials and Methods

2.1. Instrumentation and Conditions

A Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer coupled with an Acquity UPLC I-
Class system is recommended [3] [4] [5].

Table 1: UPLC Operating Conditions

Parameter Specification

Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 pm) or equivalent [3] [5]

Column 40 °C [3] [4]

Temperature

Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid [2]

Mobile Phase B Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid
[2]

Injection Volume 1-3 uL [3] [6]

Flow Rate 0.3 - 0.5 mL/min [3] [6]

Gradient Program Varies by application; see Table 2 for examples

Table 2: Example Gradient Elution Programs | Time (min) | Example 1 (%B) Pharmaceuticals in Plasma
[5] | Example 2 (%B) Pesticides in Spices [2] | | :--- | :---: | :---: | | Initial | 10 |2 |]0.5-1.0| 10 — 90 | - | |
1.0-14|90|-||5.0|-]/50||7.0|-|/60|]|11.0|-|75||14.0|-]99||1.4-15|90 - 10|-||1.5-2.0]|10
(Re-equilibration) | - | | 17.0 | - | 2 (Re-equilibration) |

2.2. Mass Spectrometry (MS/MS) Parameters
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Electrospray Ionization (ESI) in negative ion mode is likely suitable for diclosulam, given its chemical

structure. The following parameters should be optimized via direct infusion of a standard solution [1].

Table 3: Generic MS/MS Source and Analytical Parameters

Parameter Setting

lonization Mode Electrospray lonization (ESI) - Negative
Capillary Voltage (kV) 0.6 - 3.0 (optimize) [2]

Source Temperature (°C) 150 - 600 (optimize) [2]

Desolvation Temperature (°C) 400 - 600 [2]

Cone Gas Flow (L/hr) 50 - 150 [2]

Desolvation Gas Flow (L/hr) 800 - 1100 [2]

Data Acquisition Mode Multiple Reaction Monitoring (MRM) [1] [6]

¢ MRM Transitions: For diclosulam, the deprotonated molecule [M-H] - should be identified. Two
MRM transitions are required: one for quantification (higher intensity) and one for confirmation
(ratio to quantifier). Collision energy (CE) and cone voltage must be optimized for each transition [2].

2.3. Sample Preparation Protocol

The QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for plant

and environmental matrices [2].

e Extraction: Weigh 2.0 £ 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of
acetonitrile (1% acetic acid) and internal standard. Shake vigorously for 1 minute.

e Salting Out: Add a salt mixture (e.g., 4 g MgSOa, 1 g NaCl, 1 g NasCitrate, 0.5 g NazHCitrate). Shake
immediately and vigorously for 1 minute to prevent salt clumping.

e Centrifugation: Centrifuge at = 4000 rpm for 5 minutes.

¢ Clean-up: Transfer 1 mL of the upper acetonitrile layer to a dispersive-SPE (d-SPE) tube containing
150 mg MgSO0a4 and 25 mg Primary Secondary Amine (PSA) sorbent (add 15 mg GCB for pigments if
needed). Shake and centrifuge.
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¢ Final Preparation: Transfer the supernatant, evaporate to dryness under a gentle nitrogen stream,
and reconstitute in 1 mL of initial mobile phase conditions for analysis [2].

Method Validation

The method must be validated to ensure reliability, accuracy, and precision. The following diagram and table

outline the key parameters to assess.

Method Validation Parameters

Selectivity/ Linearity & Precision Accuracy Limits of Detection (LOD) Matrix Effect R SRS Stabili
Specificity Calibration Range (Repeatability, Intermediate Precision) (Recovery %) & Quantification (LOQ) Assessment ty

Click to download full resolution via product page

Table 4: Method Validation Criteria and Target Performance Values

Validation Parameter Experimental Procedure Acceptance Criteria

Selectivity/Specificity Analyze blank samples from at No significant interference (< 20% of
least 6 different sources to LLOQ for analyte, < 5% for IS) [7].
check for interferences at the
retention time of the analyte.

Linearity & Calibration Analyze a minimum of 6 non- Correlation coefficient (r?) > 0.99. Back-
zero calibration standards, calculated concentrations within +15% of
preferably in matrix [8]. nominal (£20% at LLOQ) [3] [4].

Precision Analyze QC samples (low, mid, Relative Standard Deviation (RSD) <

(Repeatability) high) in at least 5 replicates 15% (< 20% at LLOQ) [3] [4].

within a single run.

Accuracy Determine recovery by Mean recovery between 70-120% with
analyzing blank samples spiked  RSD < 15% [1] [2].

© 2026 Smolecule. All rights reserved. 5/8 Tech Support


https://www.orientjchem.org/vol38no3/determination-of-pesticide-residues-in-four-major-spices-using-uplc-ms-ms-and-optimized-quechers-sample-preparation-workflow/
https://www.smolecule.com/products/s617487?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/25819785/
https://sisu.ut.ee/lcms_method_validation/
https://bmcchem.biomedcentral.com/articles/10.1186/s13065-025-01569-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC10877774/
https://bmcchem.biomedcentral.com/articles/10.1186/s13065-025-01569-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC10877774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7811430/
https://www.orientjchem.org/vol38no3/determination-of-pesticide-residues-in-four-major-spices-using-uplc-ms-ms-and-optimized-quechers-sample-preparation-workflow/
https://www.smolecule.com/products/s617487?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Validation Parameter Experimental Procedure Acceptance Criteria

before and after extraction at

QC levels.
Limit of Quantification = Determine the lowest Precision (RSD) < 20% and Accuracy
(LOQ) concentration that can be within £20% of nominal [8] [2].

guantified with acceptable
precision and accuracy
(typically S/N = 10).

Matrix Effect Compare the analyte response Signal suppression/enhancement <
in post-extraction spiked matrix +20%. Use matrix-matched calibration or
to the response in pure solvent isotope-labeled IS if significant [1].

[1] [7].

Stability Evaluate analyte stability in Concentration within £15% of nominal
stock solution, matrix, and value [3].
processed samples under
various storage conditions.

Application in Analysis

Once validated, this method can be applied to real-world samples.

¢ Quantification: Use a matrix-matched calibration curve to compensate for matrix effects [2].

¢ Identification: Confidently identify the analyte by ensuring the retention time matches the standard
(within £2.5%) and the ratio between the two MRM transitions is within £20-30% of the average ratio
from the calibration standards [2].

Conclusion and Final Recommendations

This application note provides a reliable framework for developing a UPLC-MS/MS method for pesticide
residues like diclosulam. Key steps include rigorous sample cleanup using QUEChERS, chromatographic

separation on a C18 column with a sharp acetonitrile gradient, and MRM detection for high specificity.

The most critical success factors are:
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e Comprehensive Validation: Do not skip any validation parameters, as each ensures data integrity
(81 [7]-

e Matrix Effect Management: Always assess and mitigate matrix effects, which are a major challenge
in LC-MS/MS [1] [7] [2].

e Parameter Optimization: The provided MS parameters are starting points; optimization for your
specific instrument and analyte is essential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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